HMF-Val-PFPTH
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Overview
Description
. This compound is utilized in various chemical synthesis processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMF-Val-PFPTH involves multiple steps, starting with the preparation of 5-hydroxymethylfurfural (HMF) from hexose sugars like fructose . The HMF is then reacted with other reagents to form the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of HMF followed by subsequent reactions to introduce the perfluorophenyl and thioxoimidazolidinone groups. The process is carried out in controlled environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
HMF-Val-PFPTH undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The perfluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, alcohols, and substituted compounds .
Scientific Research Applications
HMF-Val-PFPTH is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of HMF-Val-PFPTH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects . The pathways involved include oxidative stress response and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to HMF-Val-PFPTH with similar reactivity.
2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF with applications in polymer production.
2,5-Diformylfuran (DFF): Another HMF derivative used in the synthesis of fine chemicals.
Uniqueness
This compound is unique due to its combination of a furan ring, perfluorophenyl group, and thioxoimidazolidinone moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes.
Properties
Molecular Formula |
C18H15F5N2O3S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-3-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15F5N2O3S/c1-7(2)15-17(27)25(16-13(22)11(20)10(19)12(21)14(16)23)18(29)24(15)5-8-3-4-9(6-26)28-8/h3-4,7,15,26H,5-6H2,1-2H3 |
InChI Key |
NJNRSHLPAFORDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1CC2=CC=C(O2)CO)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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